N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide
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Overview
Description
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a combination of a methoxyphenyl group, a pyrazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Amidation: The final step involves the reaction of the pyrazole intermediate with butanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C16H19N3O3/c1-22-14-7-5-13(6-8-14)15(20)12-17-16(21)4-2-10-19-11-3-9-18-19/h3,5-9,11H,2,4,10,12H2,1H3,(H,17,21) |
InChI Key |
VORDCROBVXNWNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CCCN2C=CC=N2 |
Origin of Product |
United States |
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